Contortumine
Overview
Description
Contortumine is a diterpenoid alkaloid isolated from the roots of Aconitum contortum This compound is part of a group of naturally occurring alkaloids known for their complex structures and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of contortumine involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the diterpenoid skeleton followed by the introduction of functional groups characteristic of this compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves extraction from the roots of Aconitum contortum, followed by purification using chromatographic techniques. Advances in synthetic biology and chemical engineering may pave the way for more efficient industrial-scale production methods in the future.
Chemical Reactions Analysis
Types of Reactions: Contortumine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Contortumine has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex organic reactions and the synthesis of diterpenoid alkaloids.
Biology: this compound’s biological activities, such as its potential anti-inflammatory and analgesic effects, make it a subject of interest in biological research.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential, particularly in the treatment of pain and inflammation.
Industry: The unique chemical properties of this compound could be harnessed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of contortumine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and pain pathways. Detailed studies are required to fully elucidate the molecular mechanisms underlying its biological activities.
Comparison with Similar Compounds
- Aconitine
- Mesaconitine
- Hypaconitine
Properties
IUPAC Name |
(11-ethyl-8-hydroxy-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl) 4-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO6/c1-5-31-15-17-8-11-24(36-4)30-20(17)13-22(27(30)31)29(33)14-23(35-3)19-12-21(30)25(29)26(19)37-28(32)16-6-9-18(34-2)10-7-16/h6-7,9-10,17,19-27,33H,5,8,11-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUZBLOHGCPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927312 | |
Record name | 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131653-96-8 | |
Record name | Contortumine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131653968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Ethyl-8-hydroxy-1,16-dimethoxyaconitan-14-yl 4-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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